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molecular formula C4H9Cl2O2P B072405 Butyl phosphorodichloridate CAS No. 1498-52-8

Butyl phosphorodichloridate

Cat. No. B072405
M. Wt: 190.99 g/mol
InChI Key: RNXHHJQBVBRJMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07166744B2

Procedure details

To a solution of butanol (0.98 mL, 10.0 mmol) in anhydrous CH2Cl2 (10 mL) was added dropwise POCl3 (3.0 mL, 32.0 mmol) at 0° C. After stirring at 0° C. for 1 h, the mixture was refluxed for 5 h and then followed by vacuum distillation to afford butyl dichlorophosphate.
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:5])[CH2:2][CH2:3][CH3:4].[O:6]=[P:7](Cl)([Cl:9])[Cl:8]>C(Cl)Cl>[P:7]([Cl:9])([Cl:8])([O:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:6]

Inputs

Step One
Name
Quantity
0.98 mL
Type
reactant
Smiles
C(CCC)O
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 h
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
followed by vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
P(=O)(OCCCC)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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